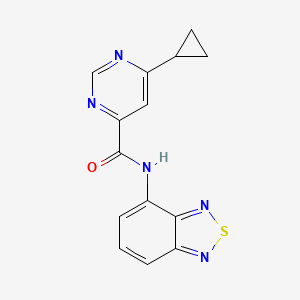

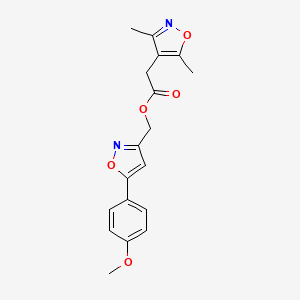

![molecular formula C17H13ClN2O2 B2932998 4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031956-88-3](/img/structure/B2932998.png)

4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to possess significant antiviral activities . For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens.

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory properties . Compounds with an indole core have been found to inhibit inflammation using paw edema models and reduce acetic acid-induced writhings . This indicates a potential application of our compound in the development of new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. They have been shown to be effective against a broad range of bacterial (Gram-positive and Gram-negative) and fungal species . This broad-spectrum activity could make our compound a candidate for further research as a new antimicrobial agent.

Anticancer Activity

Indole derivatives have been studied for their anticancer properties . Some have shown activity against human breast adenocarcinoma cancer cell lines (MCF7) . The structural features of our compound may confer similar properties, making it a subject of interest for anticancer drug development.

Serotonin Depletion

Some indole derivatives, like 4-Chloro-DL-phenylalanine, act as irreversible inhibitors of tryptophan hydroxylase, leading to serotonin depletion in the brain . This application is significant in the study of neurological disorders and could be a research avenue for our compound.

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies to understand their binding modes with various receptors . This is crucial for rational drug design and could be an important application for “4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid” in the development of new therapeutics.

Pharmacophore Development

The indole nucleus is a valuable pharmacophore in medicinal chemistry. It is involved in the synthesis of various scaffolds for screening different pharmacological activities . Our compound could serve as a key pharmacophore in the design of new drugs with diverse biological activities.

Plant Hormone Research

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The compound could be investigated for its role in plant growth and development, contributing to agricultural research.

Mécanisme D'action

Orientations Futures

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, its reactivity, and its potential biological activity . These studies could provide valuable information for the development of new pharmaceuticals or other applications.

Propriétés

IUPAC Name |

4-(4-chloroanilino)-6-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-10-2-7-14-13(8-10)15(9-16(20-14)17(21)22)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVLNNYJILXBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

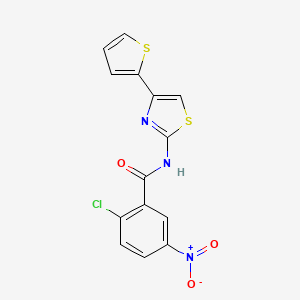

![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2932919.png)

![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)

![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)

![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)

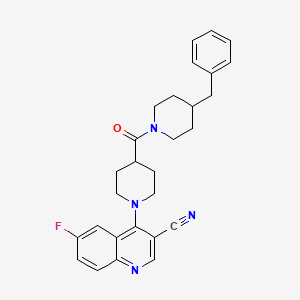

![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)

![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)